molecular formula C11H7BrN4 B2856712 3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile CAS No. 70413-21-7

3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile

Cat. No. B2856712
CAS RN: 70413-21-7
M. Wt: 275.109
InChI Key: BDBXBPBTMYPAIP-UHFFFAOYSA-N
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Description

3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 . It is commonly used in laboratory research .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile is characterized by a five-membered heterocyclic moiety . This structure is common in many commercially available drugs .


Chemical Reactions Analysis

Isoxazoles, including 3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile is a solid at room temperature . It has a melting point of 144-148°C .

Scientific Research Applications

Liquid Crystal Displays (LCDs)

3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile: is a key intermediate in the synthesis of heterocyclic liquid crystals . These materials are crucial for the development of LCDs, which are ubiquitous in monitors, TVs, and mobile devices. The compound’s ability to form ordered liquid crystal phases makes it valuable for creating displays with high response times and energy efficiency.

Polymer Synthesis

The compound serves as a building block for side-chain liquid crystal oligomers and polymers . These polymers exhibit unique properties like smectic A mesophases and are used in advanced materials research, including the development of flexible electronic devices.

Drug Discovery

Heterocyclic compounds like 3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile are significant in drug discovery. They are part of a class of compounds that can be functionalized to create a wide variety of drugs with different therapeutic effects . This versatility makes them a valuable asset in medicinal chemistry.

Organic Semiconductors

Due to its structural properties, this compound can be used in the development of organic semiconductors . Organic semiconductors are essential for creating flexible electronic components, which are used in applications such as foldable screens and wearable technology.

Advanced Coatings

The liquid crystalline behavior of derivatives of this compound allows for the creation of advanced coatings . These coatings can be applied in various industries, from automotive to aerospace, for their durability and specialized properties like temperature and chemical resistance.

Sensing Applications

Functionalized derivatives of 3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile can be utilized in sensing applications . These materials can be designed to react to specific stimuli, making them useful in environmental monitoring and diagnostic tools.

Safety and Hazards

The safety data sheet for 5-(4-Bromophenyl)isoxazole, a similar compound, suggests that it should be kept away from heat and sources of ignition . It is also recommended that it should not be used for food, drug, pesticide or biocidal product use .

properties

IUPAC Name

3-amino-5-(4-bromophenyl)pyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4/c12-8-3-1-7(2-4-8)10-6-15-16-11(14)9(10)5-13/h1-4,6H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBXBPBTMYPAIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=C2C#N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-(4-bromophenyl)-4-pyridazinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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